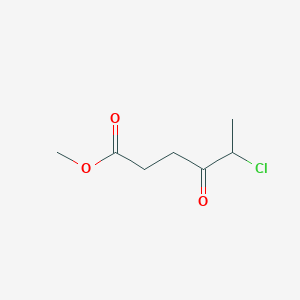
Methyl 5-chloro-4-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-chloro-4-oxohexanoate” is a chemical compound with the molecular formula C7H11ClO3 . It has an average mass of 178.613 Da and a monoisotopic mass of 178.039673 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-4-oxohexanoate” consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The systematic name for this compound is Methyl 4-chloro-5-oxohexanoate .Physical And Chemical Properties Analysis
“Methyl 5-chloro-4-oxohexanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 240.9±20.0 °C at 760 mmHg, and a flash point of 99.2±20.8 °C . It also has a polar surface area of 43 Å2 and a molar volume of 156.4±3.0 cm3 .Applications De Recherche Scientifique
Chiral Alcohol Synthesis via Biocatalysis
Methyl 5-chloro-4-oxohexanoate serves as a valuable substrate for the biocatalytic synthesis of chiral alcohols. Enzymes, such as alcohol dehydrogenases (ADHs), can reduce prochiral ketones to produce optically active secondary alcohols. These reactions exhibit remarkable chemo-, regio-, and stereoselectivity. Isolated enzymes or whole cells can catalyze this process . For instance, the reduction of methyl 5-chloro-4-oxohexanoate can yield tert-butyl-(S)-6-chloro-5-hydroxy-3-oxohexanoate with high enantiomeric excess and isolated yield .
Mécanisme D'action
While the specific mechanism of action for “Methyl 5-chloro-4-oxohexanoate” is not available, similar compounds have been studied. For instance, a study on Methyl 5-Chloro-4,5-didehydrojasmonate (J7) showed that it inhibits the production of macrophage-derived chemokine in interferon (IFN)-γ and tumor necrosis factor (TNF)-α-stimulated HaCaT human keratinocytes .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-chloro-4-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-5(8)6(9)3-4-7(10)11-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNOBSIHUWZFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-4-oxohexanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

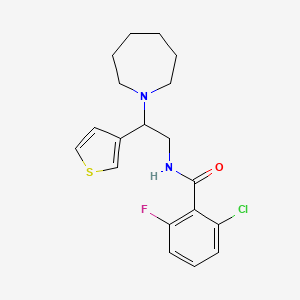
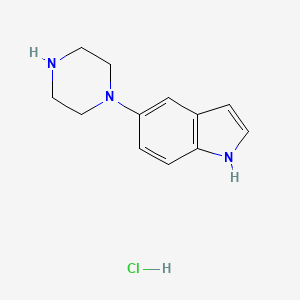
![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2977569.png)
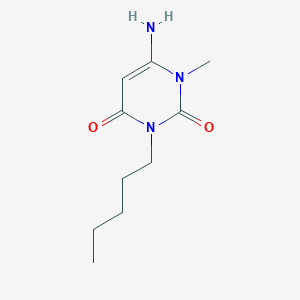
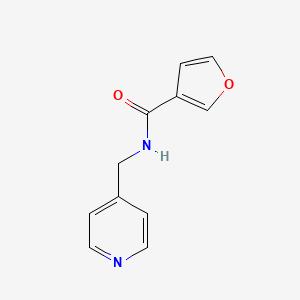
![[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2977573.png)
![3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2977574.png)
![2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2977575.png)
![2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid](/img/structure/B2977577.png)
![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2977579.png)
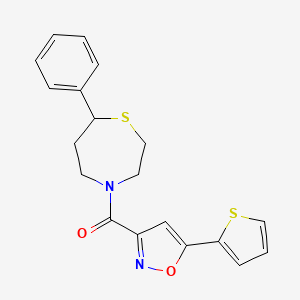
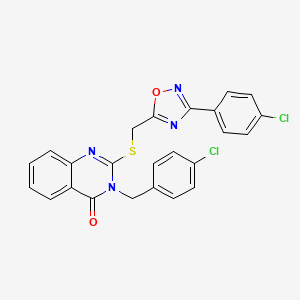
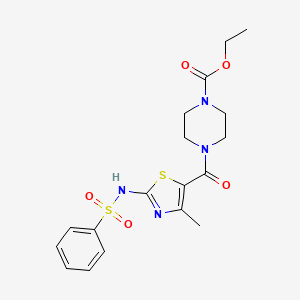
![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)